Daclatasvir RRSS Isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Daclatasvir RRSS Isomer is a type of antiviral drug used to treat hepatitis C. It is a direct-acting antiviral that works by inhibiting the replication of the hepatitis C virus. Daclatasvir RRSS Isomer is a prodrug, meaning that it is converted to its active form in the body. It has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic hepatitis C virus (HCV) infection in adults.

Mecanismo De Acción

Daclatasvir RRSS Isomer works by inhibiting the replication of the hepatitis C virus. It does this by blocking the action of a viral enzyme called NS5A, which is responsible for the replication of the virus. By blocking this enzyme, the virus is unable to replicate and is effectively stopped in its tracks.

Biochemical and Physiological Effects

Daclatasvir RRSS Isomer has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amount of viral RNA in the body, as well as reduce the amount of virus in the bloodstream. It has also been shown to reduce inflammation in the liver, which can help reduce the risk of liver damage caused by the virus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using Daclatasvir RRSS Isomer in laboratory experiments is that it is a prodrug, meaning that it is converted to its active form in the body. This means that it can be used in a variety of cell culture studies and other laboratory experiments without having to worry about the stability of the drug. However, one of the limitations of using Daclatasvir RRSS Isomer in laboratory experiments is that it is not as effective as other antivirals in treating chronic hepatitis C virus infection.

Direcciones Futuras

There are a number of future directions for the use of Daclatasvir RRSS Isomer. These include further research into its mechanism of action, as well as its efficacy in clinical trials. There is also potential for the drug to be used in combination with other antivirals to increase its effectiveness. Additionally, further research could be done into the use of the drug in other types of viral infections, such as HIV and influenza. Finally, research could also be done into the use of Daclatasvir RRSS Isomer in the treatment of cancer.

Métodos De Síntesis

Daclatasvir RRSS Isomer is synthesized using a multi-step process. The first step involves the synthesis of the precursor molecule, which is then reacted with a difluoromethylation reagent to form the active compound. This is then purified and crystallized to obtain the pure product.

Aplicaciones Científicas De Investigación

Daclatasvir RRSS Isomer has been used in a variety of scientific research applications. It has been used in cell culture studies to investigate the antiviral activity of the drug, as well as its mechanism of action. It has also been used to study the pharmacokinetics and pharmacodynamics of the drug, as well as its efficacy in clinical trials.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir RRSS Isomer involves the conversion of the starting material, (2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid, to the target compound through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Deprotonation of (2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid with sodium hydride in dry DMF to form the corresponding carbanion.", "Step 2: Alkylation of the carbanion with methyl iodide to form the N-methylated intermediate.", "Step 3: Treatment of the N-methylated intermediate with sodium hydroxide in water to form the corresponding acid.", "Step 4: Conversion of the acid to the corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with (R)-3-amino-1-chloropropane in the presence of triethylamine to form the corresponding amide.", "Step 6: Treatment of the amide with hydrochloric acid in methanol to form the corresponding hydrochloride salt.", "Step 7: Conversion of the hydrochloride salt to the free base using sodium bicarbonate.", "Step 8: Purification of the free base using ethyl acetate and water to obtain the final product, Daclatasvir RRSS Isomer." ] } | |

Número CAS |

1009117-94-5 |

Nombre del producto |

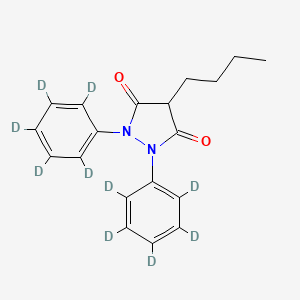

Daclatasvir RRSS Isomer |

Fórmula molecular |

C₄₀H₅₀N₈O₆ |

Peso molecular |

738.88 |

Sinónimos |

_x000B__x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)